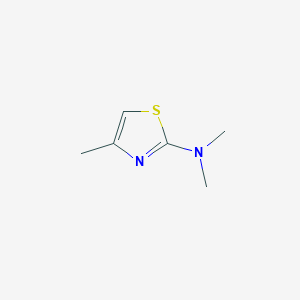

N,N,4-Trimethylthiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiazole compounds involves various strategies, including the stepwise addition of isocyanates and isothiocyanates to organometallic compounds, as well as the use of silylation reactions. For instance, the stepwise addition of isocyanates to N-trimethylstannyl(diphenylmethylene)amine results in triazinone derivatives through a polar [4+2] cycloaddition . Another approach involves the synthesis of 2-aminothiazole derivatives using N-(Trimethylsilyl)-2-amino-5-nitrothiazole, which is prepared in high yield via silylation and serves as a reagent for preparing antimicrobial agents . These methods could potentially be adapted for the synthesis of N,N,4-Trimethylthiazol-2-amine.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by various spectroscopic techniques, including NMR and IR spectrometry, as well as X-ray crystallography. For example, N,N-disubstituted 2-aminothiazole-5-carbaldehydes have been investigated, revealing the importance of mesomeric interactions between functional groups . Additionally, the crystal structure of alkyl-substituted N,4-diphenyl thiazole-2-amine derivatives has been determined, showing specific torsional angles and intermolecular interactions that contribute to the stability of these compounds . These findings provide a foundation for understanding the molecular structure of N,N,4-Trimethylthiazol-2-amine.

Chemical Reactions Analysis

Thiazole compounds participate in various chemical reactions, including cycloadditions and insertion reactions. N-(Trimethylsilylmethyl)isothioureas, for example, have been found to be a synthetic equivalent of iminoazomethine ylid, undergoing [3+2] cycloadditions with carbonyl compounds to afford oxazolidines and thiazolidines . Moreover, N-Methylidene(bis(trimethylsilyl)methyl)amine can undergo thermal [2+2] cycloadditions with ketenes to produce β-lactams . These reactions highlight the reactivity of thiazole derivatives and could be relevant to the chemical behavior of N,N,4-Trimethylthiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and the nature of their substituents. The Vilsmeier formylation of N,N-disubstituted 2-aminothiazoles leads to 2-amino-5-carbaldehydes, with the aldehyde group adopting a specific conformation . The crystal structure analysis of substituted thiazole-2-amines reveals details about their intermolecular hydrogen bonding and stacking interactions, which are crucial for their stability and reactivity . These properties are essential for understanding the behavior of N,N,4-Trimethylthiazol-2-amine in various environments.

科学的研究の応用

Subheading Amination of Biomass-based Alcohols

The transformation of biomass-based alcohols into amines, essential intermediates in the chemical industry, is significantly influenced by N,N,4-Trimethylthiazol-2-amine and its derivatives. These compounds facilitate the synthesis of amines, pivotal in producing agrochemicals, pharmaceuticals, detergents, fabric softeners, lubricants, polymers, and food additives. The synthesis primarily involves direct alcohol amination, generating water as the main byproduct, marking an environmentally friendly approach. This process is crucial for producing low alkyl chain amines like N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl-amines, using Brønsted and Lewis acid catalysts. The reaction temperatures for these processes are generally high, emphasizing the robustness of the reactions involved (Pera‐Titus & Shi, 2014).

Synthesis of Heterocyclic Compounds

Subheading Innovative Approaches in Drug Development

N,N,4-Trimethylthiazol-2-amine plays a pivotal role in the synthesis of heterocyclic compounds, which are fundamental in drug discovery and development. For instance, it's involved in the visible light-promoted three-component tandem annulation for synthesizing 2-iminothiazolidin-4-ones. This process is metal and photocatalyst-free, operates at room temperature, and is applicable in the pharmaceutical industry, showcasing a broad substrate scope, excellent functional group tolerance, and mild reaction conditions (Guo et al., 2018). Additionally, N,N,4-Trimethylthiazol-2-amine derivatives are foundational in synthesizing biologically active molecules, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, chemical reaction accelerators, and antibiotics. They also serve as corrosion inhibitors, highlighting their versatility in pharmaceutical and industrial applications (Khalifa, 2018).

特性

IUPAC Name |

N,N,4-trimethyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-4-9-6(7-5)8(2)3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSYIGHGQHSTLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468637 |

Source

|

| Record name | N,N,4-Trimethylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,4-Trimethylthiazol-2-amine | |

CAS RN |

6142-18-3 |

Source

|

| Record name | N,N,4-Trimethylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)